molecular formula C9H12O B072363 2-Phenylpropan-1-ol CAS No. 1123-85-9

2-Phenylpropan-1-ol

Cat. No. B072363
CAS RN: 1123-85-9
M. Wt: 136.19 g/mol
InChI Key: RNDNSYIPLPAXAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of 2-Phenylpropan-1-ol can be achieved through enantioselective autocatalysis, where the addition of diethylzinc to benzaldehyde, mediated by a catalytic amount of various amines, results in 2-Phenylpropan-1-ol with up to 100% chemical yield and significant enantiomeric excess (Li ShengJian et al., 1993). Another method involves the enzymatic synthesis of stereoisomers of 1-phenylpropane-1,2-diol, which can be a precursor to 2-Phenylpropan-1-ol, showcasing the versatility of enzymatic approaches in obtaining specific stereoisomers of the compound (D. Kihumbu et al., 2002).

Molecular Structure Analysis

Ab initio MO calculations have provided insights into the conformation of diastereoisomers of 1-alkyl-2-phenylpropan-1-ols, revealing the significance of CH/π and OH/π hydrogen bonds in determining the most populated rotamers (O. Takahashi et al., 2003). This study highlights the intricate interplay of weak molecular forces in dictating the spatial arrangement of atoms within 2-Phenylpropan-1-ol molecules.

Chemical Reactions and Properties

The compound exhibits diverse reactivity, participating in reactions such as dehydrogenation, hydrogenolysis, isomerization, and hydrogenation under various conditions, demonstrating its versatility in chemical transformations (C. Chin et al., 1988). Such reactions not only underscore the compound's reactivity but also its potential as a building block in organic synthesis.

Scientific Research Applications

Antimicrobial Activity

2-Phenylpropan-1-ol has been explored for its potential as an antimicrobial agent. A study by Richards and McBride (1973) examined the inhibitory action of 2-phenylpropan-1-ol against Pseudomonas aeruginosa. The compound demonstrated significant effectiveness, suggesting its potential use as a preservative in oral suspensions and mixtures (Richards & McBride, 1973).

Asymmetric Synthesis

Li ShengJian et al. (1993) investigated the asymmetric autocatalysis of (R)-1-phenylpropan-1-ol, revealing its potential in enantioselective chemical synthesis. Their research showed that the compound could undergo autocatalysis with high chemical yield and enantioselectivity (Li ShengJian et al., 1993).

Enzyme Catalysis

Herbst, Peper, and Niemeyer (2012) explored the role of 2-phenylpropan-1-ol in enzyme catalysis. Their research focused on the transesterification reactions catalyzed by Candida rugosa lipase, emphasizing the influence of various factors like water content and solvent composition (Herbst, Peper, & Niemeyer, 2012).

Pharmaceutical Synthesis

In the context of pharmaceuticals, 2-phenylpropan-1-ol has been used in the synthesis of various compounds. Torre, Gotor‐Fernández, and Gotor (2006) demonstrated its application in the enzymatic resolution of chiral 1,3-amino alcohols, leading to the production of (S)-dapoxetine. This showcases its utility in creating specific stereoisomers of pharmaceutical compounds (Torre, Gotor‐Fernández, & Gotor, 2006).

Safety and Efficacy in Animal Feed

A study by Westendorf (2012) evaluated the safety and efficacy of 2-phenylpropan-1-ol when used as a flavoring in animal feed. This research is vital for ensuring the safety of feed additives in various animal species (Westendorf, 2012).

Safety And Hazards

2-Phenyl-1-propanol is combustible and difficult to ignite. It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation . In case of skin contact, wash off with soap and plenty of water .

properties

IUPAC Name

2-phenylpropan-1-ol
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InChI

InChI=1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RNDNSYIPLPAXAZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=CC=C1
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Molecular Formula

C9H12O
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DSSTOX Substance ID

DTXSID8037756
Record name 2-Phenylpropan-1-ol
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Molecular Weight

136.19 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; Sweet floral lilac, hyacinth type aroma
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1447/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

113.00 to 114.00 °C. @ 14.00 mm Hg
Record name 2-Phenyl-1-propanol
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Solubility

Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
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Density

0.971-0.978
Record name beta-Methylphenethyl alcohol
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Product Name

2-Phenylpropan-1-ol

CAS RN

1123-85-9
Record name 2-Phenyl-1-propanol
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Record name 2-Phenyl-1-propanol
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Synthesis routes and methods I

Procedure details

A mixture of (4S)-4-(phenylmethyl)-3-(2-phenylpropionyl)-2-oxazolidinone (XLI, Isomer I, 2.651 g, 8.57 mmol) in THF (10 ml) is added dropwise to a cooled slurry of lithium aluminum hydride (0.3518 g, 9.27 mmol) in THF (10 ml). After the mixture had stirred for 28 min at 0°, water (0.35 ml) is added and the mixture is stirred for 15 min. Sodium hydroxide (15% aqueous solution, 0.35 ml) is added and again the mixture is allowed to stir for 15 min. After the final addition of water (1.05 ml), the salts are removed by filtration and washed with ether. The combined filtrates are washed with saline, dried over magnesium sulfate and concentrated. The residue is chromatographed on silica gel eluting with ethyl acetate/hexane (15/85). The appropriate fractions are pooled and concentrated to give 2-phenylpropanol (XLIII, Isomer Ia), NMR (CDCl3) 1.28, 1.35, 2.95, 3.71 and 7.26 δ.
Name
(4S)-4-(phenylmethyl)-3-(2-phenylpropionyl)-2-oxazolidinone
Quantity
2.651 g
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reactant
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10 mL
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0.3518 g
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10 mL
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0.35 mL
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0.35 mL
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1.05 mL
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Synthesis routes and methods II

Procedure details

Using the method described in Example 1(b), 1.2 parts per hour of a 50 percent strength by weight solution of 2-methyl-2-phenyl-3-hydroxypropanal in a 1:1 water-methanol mixture are hydrogenated, over the catalyst prepared as described in Example 1(a), at 130° C. and 30 bar, with a throughput of 0.3 part of 2-methyl-2-phenyl-3-hydroxypropanol per liter of catalyst per hour. The conversion is over 99 percent. The hydrogenated material is fractionated through a packed column. After first runnings of water, methanol, 2-phenylpropanol and 2-methyl-2-phenyl-3-hydroxypropanal, 2-methyl-2-phenyl-propane-1,3-diol, of boiling point 143°-145° C./1 mbar (melting point 80°-82° C.), is obtained in an amount corresponding to 0.5405 part per hour. This is equivalent to a yield of 89% of theory, based on starting material.
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Synthesis routes and methods III

Procedure details

(1st step). 1,340 parts of 2-phenylpropanal, 450 parts of formamide, 95 parts of p-toluenesulfonic acid and 420 parts by volume of cyclohexane are refluxed for 41/2 hours at 95°-98° C. in a stirred apparatus equipped with a reflux condenser and water separator; 144 parts of water are separated off. The reaction mixture is subjected to fractional distillation. The distillate is extracted with 500 parts by volume of ether. Distillation of the ether extract under reduced pressure gives 118 parts of unconverted 2-phenylpropanol, whilst crystallization of the extraction residue and the distillation residue gives 947 parts of N-(2-phenyl-prop-1-enyl)-formamide, corresponding to a yield of 64.5% of theory, based on 2-phenylpropanol converted.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenylpropan-1-ol
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2-Phenylpropan-1-ol
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Reactant of Route 5
2-Phenylpropan-1-ol
Reactant of Route 6
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